molecular formula C3H6ClF5S B3042762 2-Chloropropylsulfurpentafluoride CAS No. 673-90-5

2-Chloropropylsulfurpentafluoride

Cat. No.: B3042762
CAS No.: 673-90-5
M. Wt: 204.59 g/mol
InChI Key: DXYKHIOOSVCFJJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of SF₅ Chemistry

The organic chemistry of the pentafluorosulfanyl group dates back to the 1950s. enamine.netnih.gov However, for a long period, its application was hampered by significant synthetic challenges. rowansci.comanr.fr The introduction of the SF₅ group into organic molecules was historically difficult due to the limited availability of suitable reagents and the harsh conditions often required. anr.fracs.org For instance, early methods for incorporating the SF₅ group into aliphatic compounds involved high-pressure autoclaves or specialized photochemical procedures, which were not practical for widespread use by synthetic organic chemists. acs.org

A significant breakthrough in the synthesis of aliphatic SF₅ compounds has been the use of pentafluorosulfanyl chloride (SF₅Cl) and pentafluorosulfanyl bromide (SF₅Br). The addition of these reagents to alkenes and alkynes under mild, free-radical conditions has become a predominant strategy. researchgate.net Despite its utility, the synthesis and storage of SF₅Cl posed long-standing challenges due to its high reactivity and low boiling point. researchgate.net A notable advancement came in 2019 with the development of a gas-free method for synthesizing SF₅Cl, making it more accessible. researchgate.net This was followed by the development of an even more practical approach to produce an easy-to-handle solution of SF₅Cl in 2021, further promoting its use in various radical pentafluorosulfanylation reactions. researchgate.net

Distinctive Electronic and Steric Attributes of the SF₅ Moiety

The unique properties of the SF₅ group stem from its specific atomic arrangement. rowansci.com These attributes have a profound impact on the molecules to which it is attached.

Electronic Properties:

High Electronegativity: With five highly electronegative fluorine atoms, the SF₅ group is one of the most electronegative functional groups in organic chemistry. rowansci.com This imparts a strong electron-withdrawing inductive effect. researchgate.net

Profound Dipole Moment: The introduction of an SF₅ group into a molecule results in a significant dipole moment, which can influence the stereochemistry of reactions, particularly those with charge separation in the transition state. rsc.orgacs.org

Steric and Physicochemical Properties:

Steric Demand: The SF₅ group is sterically demanding, a feature that can be leveraged to control the stereochemistry of reactions. rsc.org

Thermal and Chemical Stability: The strong sulfur-fluorine bonds make the SF₅ group highly resistant to thermal decomposition and chemical reactions, contributing to the stability of the parent molecule. rowansci.comenamine.net

Lipophilicity: Despite its high polarity, the SF₅ group is also highly lipophilic, a property that can enhance the membrane permeability of molecules, which is particularly valuable in drug design. rowansci.comenamine.netacs.org

The SF₅ group is often compared to the trifluoromethyl (CF₃) group, another important fluorine-containing substituent. However, the SF₅ group exhibits more pronounced properties.

PropertySF₅ GroupCF₃ Group
Electronegativity (Pauling Scale) 3.653.36
Hammett Constant (σp) 0.680.54
Inductive Effect (σI) 0.550.39
Resonance Effect (σR) 0.110.12

This table presents a comparison of the electronic properties of the SF₅ and CF₃ groups. researchgate.net

Positioning of 2-Chloropropylsulfurpentafluoride within the Landscape of Aliphatic SF₅ Compounds

Aliphatic compounds containing the SF₅ group represent an important class of molecules, and their synthesis has been a key area of research. The lack of readily available aliphatic SF₅ compounds has been a significant hurdle in the broader application of SF₅ chemistry. researchgate.net

The most common and practical method for the synthesis of aliphatic SF₅ compounds is the free-radical addition of pentafluorosulfanyl chloride (SF₅Cl) to unsaturated compounds like alkenes and alkynes. acs.orgresearchgate.net This method has been successfully applied to a variety of alkenes. acs.org

The synthesis of 2-Chloropropylsulfurpentafluoride is a direct example of this synthetic strategy, involving the addition of SF₅Cl to propene. The reaction proceeds via a free-radical chain mechanism, where a radical initiator, such as triethylborane (B153662) (Et₃B), is often used to initiate the reaction at low temperatures. acs.org

General Reaction for the Formation of 2-Chloropropylsulfurpentafluoride:

CH₃-CH=CH₂ + SF₅Cl → CH₃-CHCl-CH₂-SF₅

This reaction illustrates the addition of pentafluorosulfanyl chloride to propene to yield 2-Chloropropylsulfurpentafluoride.

This synthetic route provides a direct pathway to introduce the SF₅ group into an aliphatic chain, positioning 2-Chloropropylsulfurpentafluoride as a fundamental example of an aliphatic SF₅ compound. The development of more efficient and safer methods for handling SF₅Cl has made the synthesis of such compounds more accessible, paving the way for further exploration of their properties and potential applications. researchgate.net

Properties

IUPAC Name

2-chloropropyl(pentafluoro)-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClF5S/c1-3(4)2-10(5,6,7,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYKHIOOSVCFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(F)(F)(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 Chloropropylsulfurpentafluoride

Reactivity of the Carbon-Chlorine Bond in 2-Chloropropylsulfurpentafluoride

The carbon-chlorine bond in 2-Chloropropylsulfurpentafluoride is the primary site of reactivity. As a secondary alkyl halide, it is susceptible to both nucleophilic substitution and elimination reactions. The presence of the strongly electron-withdrawing SF₅ group on the adjacent carbon is expected to significantly influence the reaction pathways and rates.

Nucleophilic substitution reactions involve the replacement of the chlorine atom by a nucleophile. khanacademy.orgyoutube.com For a secondary alkyl halide like 2-Chloropropylsulfurpentafluoride, both unimolecular (Sₙ1) and bimolecular (Sₙ2) mechanisms are plausible and often compete. organic-chemistry.org

The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. organic-chemistry.org This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The rate of an Sₙ2 reaction is sensitive to steric hindrance at the reaction center.

The Sₙ1 mechanism proceeds through a carbocation intermediate. organic-chemistry.org This pathway is favored by polar protic solvents, which can stabilize the intermediate carbocation, and by weaker nucleophiles. The stability of the carbocation is a key factor; however, the potent electron-withdrawing nature of the nearby SF₅ group would likely destabilize the adjacent secondary carbocation, making the Sₙ1 pathway less favorable than for a typical secondary alkyl chloride.

The competition between these two pathways is influenced by the nucleophile, solvent, and temperature.

Table 1: Predicted Nucleophilic Substitution Outcomes for 2-Chloropropylsulfurpentafluoride under Various Conditions

Nucleophile Solvent Predominant Mechanism Major Product
Sodium Iodide Acetone Sₙ2 2-Iodopropylsulfurpentafluoride
Sodium Hydroxide (B78521) Water/Ethanol Sₙ2 / E2 2-Hydroxypropylsulfurpentafluoride / Prop-1-ene-1-sulfurpentafluoride
Ethanol Ethanol (solvolysis) Sₙ1 / E1 (minor) 2-Ethoxypropylsulfurpentafluoride

This is a hypothetical table based on established principles of nucleophilic substitution reactions.

Elimination reactions of 2-Chloropropylsulfurpentafluoride would lead to the formation of an alkene by the removal of a hydrogen atom and the chlorine atom from adjacent carbons. siue.edulibretexts.org These reactions are promoted by bases and can also proceed through competing unimolecular (E1) and bimolecular (E2) mechanisms. lumenlearning.com

The E2 mechanism is a concerted, one-step process favored by strong, bulky bases. libretexts.org The reaction requires an anti-periplanar arrangement of the proton being removed and the chlorine leaving group. msu.edu The strong electron-withdrawing SF₅ group is expected to increase the acidity of the proton on the carbon to which it is attached, potentially favoring elimination pathways that involve the removal of this proton.

The E1 mechanism proceeds through the same carbocation intermediate as the Sₙ1 reaction and is therefore subject to the same destabilizing effect from the SF₅ group. lumenlearning.comlibretexts.org This pathway is typically favored by weak bases and polar protic solvents.

According to Zaitsev's rule , elimination reactions generally favor the formation of the more substituted (and therefore more stable) alkene. libretexts.orglibretexts.org However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product. Given the structure of 2-Chloropropylsulfurpentafluoride, elimination could result in two constitutional isomers.

Table 2: Potential Products of Elimination Reactions of 2-Chloropropylsulfurpentafluoride

Reagent/Conditions Predominant Mechanism Major Alkene Product
Sodium Ethoxide in Ethanol E2 1-(Pentafluorosulfanyl)prop-1-ene (Zaitsev product)
Potassium tert-Butoxide in tert-Butanol E2 1-(Pentafluorosulfanyl)prop-1-ene (Zaitsev product)

This is a hypothetical table based on established principles of elimination reactions.

Transformations of the Pentafluorosulfanyl (SF₅) Group in Aliphatic Environments

The pentafluorosulfanyl (SF₅) group is renowned for its high stability and chemical inertness, largely due to the strength of the sulfur-fluorine bonds. In the context of 2-Chloropropylsulfurpentafluoride, the SF₅ group is expected to be unreactive under the conditions typically employed for nucleophilic substitution and elimination reactions at the C-Cl bond. Transformations involving the SF₅ group generally require harsh conditions or specialized reagents that are not commonly encountered in standard organic synthesis.

Radical Reactions Involving 2-Chloropropylsulfurpentafluoride

Alkyl halides can participate in free radical reactions, typically initiated by heat or light. youtube.com The carbon-chlorine bond in 2-Chloropropylsulfurpentafluoride could undergo homolytic cleavage to generate a secondary alkyl radical. This radical could then participate in a variety of processes, such as hydrogen abstraction or reaction with other radical species. For instance, in the presence of a radical initiator and a hydrogen donor like tributyltin hydride, the chlorine atom could be replaced by a hydrogen atom.

Table 3: Representative Radical Reaction of 2-Chloropropylsulfurpentafluoride

Reagents Reaction Type Product

This is a hypothetical table based on established principles of radical reactions.

Studies on Reaction Kinetics and Thermodynamic Profiles

While specific kinetic and thermodynamic data for reactions of 2-Chloropropylsulfurpentafluoride are not available, general principles allow for a qualitative assessment.

For nucleophilic substitution , an Sₙ2 reaction would exhibit second-order kinetics, with the rate dependent on the concentrations of both the substrate and the nucleophile. An Sₙ1 reaction would follow first-order kinetics, with the rate depending only on the concentration of the substrate. The destabilizing inductive effect of the SF₅ group on the Sₙ1 carbocation intermediate would likely lead to a high activation energy for this pathway.

For elimination reactions , the E2 pathway also displays second-order kinetics, dependent on both substrate and base concentrations. The E1 pathway is first-order, dependent only on the substrate concentration. Thermodynamically, elimination reactions are often favored at higher temperatures due to an increase in entropy from the formation of more molecules.

Table 4: General Kinetic and Thermodynamic Considerations

Reaction Type Kinetic Order Key Factors Influencing Rate Thermodynamic Favorability
Sₙ2 Second Nucleophile strength, Steric hindrance, Solvent Dependent on bond energies of reactants and products
Sₙ1 First Carbocation stability, Solvent polarity Dependent on bond energies of reactants and products
E2 Second Base strength, Steric hindrance Favored by higher temperatures (entropy)

This is a generalized table based on established chemical principles.

Computational and Theoretical Studies of 2 Chloropropylsulfurpentafluoride

Quantum Chemical Calculations of Molecular Structure and Conformation

There are currently no publicly available quantum chemical calculations detailing the molecular structure of 2-Chloropropylsulfurpentafluoride. Consequently, precise data on its bond lengths, bond angles, and dihedral angles are not known.

For analogous simple alkanes, it is understood that carbon-carbon single bonds have a length of approximately 1.54 Å and bond angles around a tetrahedral carbon are typically 109.5°. The introduction of a bulky and highly electronegative SF5 group, along with a chlorine atom, would be expected to cause significant deviations from these ideal values due to steric hindrance and electronic repulsion.

The conformational landscape of 2-Chloropropylsulfurpentafluoride is also uncharacterized. The rotation around the C1-C2 and C2-C3 bonds would give rise to various staggered and eclipsed conformers. The relative energies of these conformers would be influenced by steric interactions between the chlorine atom, the methyl group, and the large SF5 group, as well as potential dipole-dipole interactions. In similar halogenated alkanes, gauche and anti conformations exhibit distinct energy levels, with the most stable conformation generally minimizing steric strain between the largest substituent groups. However, without specific calculations, the preferred conformation of 2-Chloropropylsulfurpentafluoride cannot be definitively established.

Electronic Structure Analysis: Charge Distribution and Orbital Interactions

A detailed analysis of the electronic structure of 2-Chloropropylsulfurpentafluoride, including its charge distribution and orbital interactions, has not been reported.

The SF5 group is known to be one of the most strongly electron-withdrawing groups in organic chemistry. This property would induce a significant dipole moment in the molecule and polarize the carbon backbone. It is anticipated that the sulfur atom would carry a partial positive charge, while the fluorine and chlorine atoms would bear partial negative charges. The precise distribution of these charges, which is critical for understanding the molecule's reactivity, would require quantum chemical calculations.

Furthermore, an analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity towards nucleophiles and electrophiles. The high electronegativity of the SF5 group would likely lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Theoretical Investigations of Reaction Mechanisms and Transition States

No theoretical investigations into the reaction mechanisms and transition states involving 2-Chloropropylsulfurpentafluoride have been published.

Computational studies are invaluable for elucidating the pathways of chemical reactions, identifying intermediates, and determining the energy barriers of transition states. For 2-Chloropropylsulfurpentafluoride, such studies could explore various potential reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the SF5 group itself. The absence of this research means that the kinetic and thermodynamic feasibility of its potential chemical transformations remains unexplored from a theoretical standpoint.

Computational Vibrational Spectroscopy and Spectral Assignments

There are no available computational studies on the vibrational spectroscopy of 2-Chloropropylsulfurpentafluoride.

Theoretical calculations of vibrational frequencies are essential for interpreting experimental infrared (IR) and Raman spectra. By predicting the frequencies and intensities of vibrational modes, specific spectral features can be assigned to the stretching and bending motions of particular bonds and functional groups within the molecule. Without such calculations for 2-Chloropropylsulfurpentafluoride, the assignment of its experimental vibrational spectra would be challenging and largely reliant on empirical correlations with related compounds.

Molecular Dynamics Simulations and Conformational Flexibility

The conformational flexibility of 2-Chloropropylsulfurpentafluoride has not been investigated using molecular dynamics (MD) simulations.

Advanced Chemical Transformations Utilizing 2 Chloropropylsulfurpentafluoride As a Synthetic Building Block

Functionalization of the Chloropropyl Chain to Introduce New Moieties

The presence of a chlorine atom on the propyl chain of 2-chloropropylsulfurpentafluoride serves as a synthetic handle for a variety of nucleophilic substitution reactions. This allows for the displacement of the chloride ion, a good leaving group, by a wide array of nucleophiles, thereby introducing new functional groups and extending the molecular complexity.

The general scheme for the nucleophilic substitution on 2-chloropropylsulfurpentafluoride can be represented as follows:

Generated code

Where Nu⁻ represents a generic nucleophile.

Table 1: Potential Nucleophilic Substitution Reactions of 2-Chloropropylsulfurpentafluoride

Nucleophile (Nu⁻)Reagent ExampleProduct ClassPotential Application
Hydroxide (B78521) (OH⁻)Sodium Hydroxide (NaOH)AlcoholPrecursor for further oxidation or esterification
Alkoxide (RO⁻)Sodium Methoxide (NaOCH₃)EtherIntroduction of alkoxy groups
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)ThioetherSynthesis of sulfur-containing compounds
Amine (RNH₂)Ammonia (NH₃), Ethylamine (CH₃CH₂NH₂)Primary/Secondary AmineBuilding blocks for pharmaceuticals and agrochemicals
Azide (N₃⁻)Sodium Azide (NaN₃)AzidePrecursor for amines via reduction or for triazole synthesis via cycloaddition
Cyanide (CN⁻)Sodium Cyanide (NaCN)NitrilePrecursor for carboxylic acids, amines, and other nitrogen-containing heterocycles

The reactivity in these Sₙ2 reactions is expected to be influenced by the steric hindrance around the secondary carbon bearing the chlorine atom and the strongly electron-withdrawing SF₅ group, which might affect the electrophilicity of the carbon center. While direct experimental data for 2-chloropropylsulfurpentafluoride is scarce, the principles of nucleophilic substitution on alkyl halides are well-established in organic chemistry. libretexts.orgchemguide.co.uk The use of aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) would be expected to facilitate these reactions.

Formation of New Carbon-Sulfur Bonds from its Derivatives

While the primary carbon-sulfur bond is already present in 2-chloropropylsulfurpentafluoride, its derivatives can be utilized to form additional C-S bonds. For instance, the alcohol derivative, obtained via hydrolysis, can be converted into a tosylate. This tosylate is an excellent leaving group and can be readily displaced by various sulfur nucleophiles.

A plausible reaction sequence is as follows:

Hydrolysis: 2-Chloropropylsulfurpentafluoride is treated with a hydroxide source to yield 2-hydroxypropylsulfurpentafluoride.

Tosylation: The resulting alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate.

Nucleophilic Substitution with a Thiolate: The tosylate is then reacted with a thiol or a thiolate salt (e.g., NaSH, NaSPh) to form a new carbon-sulfur bond, leading to the formation of a dithio-functionalized molecule.

This strategy allows for the introduction of a second sulfur-containing moiety, which can be valuable in the synthesis of ligands for catalysis or materials with specific electronic properties. The high nucleophilicity of sulfur compounds makes them excellent partners in such substitution reactions. libretexts.org

Incorporation into Complex Molecular Architectures via Multi-Step Synthesis

The versatility of 2-chloropropylsulfurpentafluoride as a building block is most evident in its potential for incorporation into more complex molecules through multi-step synthetic sequences. syrris.jp The functionalized derivatives discussed in the previous sections can serve as intermediates for further transformations.

One potential application lies in the synthesis of novel heterocyclic compounds. For example, the amino derivative of 2-chloropropylsulfurpentafluoride can be a precursor for the synthesis of SF₅-substituted nitrogen-containing heterocycles, such as pyrrolidines or piperidines, through intramolecular cyclization reactions. mdpi.com

Another avenue for constructing complex architectures involves carbon-carbon bond-forming reactions. The chloro-substituent can be transformed into an organometallic species, such as a Grignard reagent or an organocuprate, which can then participate in cross-coupling reactions.

Table 2: Potential Multi-Step Syntheses Starting from 2-Chloropropylsulfurpentafluoride

Initial TransformationIntermediateSubsequent ReactionProduct Class
Amination2-AminopropylsulfurpentafluorideIntramolecular cyclizationSF₅-substituted N-heterocycles
Grignard Formation2-(Pentafluorosulfanyl)propylmagnesium chlorideReaction with an aldehyde/ketoneSF₅-substituted secondary/tertiary alcohols
Cuprate FormationLithium di(2-(pentafluorosulfanyl)propyl)cuprateConjugate addition to an α,β-unsaturated ketoneSF₅-functionalized ketones

The formation of a Grignard reagent from an alkyl chloride is a standard transformation, though its application to a molecule bearing the strongly electron-withdrawing SF₅ group would require careful optimization of reaction conditions to avoid potential side reactions. nih.govrsc.org Organocuprates are known to react with alkyl halides to form new carbon-carbon bonds, and this could be a viable strategy for extending the carbon chain of the propylsulfurpentafluoride unit. wikipedia.orgchem-station.comchemistry.coach

Exploration of its Role in Catalytic Cycles (if applicable to its derivatives)

While 2-chloropropylsulfurpentafluoride itself is not a catalyst, its derivatives could potentially serve as ligands in catalytic systems. The SF₅ group's strong electron-withdrawing properties can significantly influence the electronic environment of a metal center when incorporated into a ligand scaffold.

For instance, a derivative of 2-chloropropylsulfurpentafluoride containing a coordinating group, such as a phosphine (B1218219) or a nitrogen-based heterocycle, could be synthesized. The resulting SF₅-functionalized ligand could then be complexed with a transition metal (e.g., palladium, nickel, rhodium).

The electronic impact of the SF₅ group on the metal center could modulate the catalytic activity and selectivity in various transformations, including:

Cross-coupling reactions: The electron-poor nature of the ligand might enhance the reductive elimination step in catalytic cycles like the Suzuki or Heck reactions.

Hydrogenation reactions: The ligand could influence the rate and stereoselectivity of hydrogenation processes.

Carbonylation reactions: The electronic properties of the ligand could affect the efficiency of carbon monoxide insertion reactions.

The exploration of SF₅-containing ligands in catalysis is an emerging area of research, and derivatives of 2-chloropropylsulfurpentafluoride could provide a novel entry into this field. The synthesis of such ligands would likely involve the multi-step synthetic strategies outlined in the previous section.

Future Research Directions and Unaddressed Challenges in 2 Chloropropylsulfurpentafluoride Chemistry

Development of More Sustainable and Scalable Synthetic Routes

A primary obstacle in the broader application of aliphatic SF₅ compounds, including 2-Chloropropylsulfurpentafluoride, is the reliance on synthetic methods that are often difficult to scale and may use hazardous reagents. The synthesis of C(sp³)–SF₅ compounds has traditionally been a significant challenge in organofluorine chemistry. researchgate.net

Current methods for creating the carbon-sulfur bond often involve the radical addition of sulfur pentafluoride chloride (SF₅Cl) to an alkene, such as propene. researchgate.netacademie-sciences.fr While effective at a lab scale, SF₅Cl is a toxic gas that can be difficult to handle, and its generation often requires harsh conditions or specialized equipment. digitellinc.com Recent developments have provided milder, hazardous-reagent-free protocols for generating SF₅Cl, which is a significant step forward. digitellinc.com However, challenges related to scalability, cost-effectiveness, and atom economy persist.

Future research should prioritize the development of novel synthetic pathways that circumvent the direct use of SF₅Cl. Potential avenues for exploration include:

Late-stage Pentafluorosulfanylation: Methods that allow for the introduction of the SF₅ group at a later stage in a synthetic sequence would be highly valuable.

Novel SF₅-Transfer Reagents: The design of new, stable, and easy-to-handle solid or liquid reagents for installing the SF₅ group onto aliphatic scaffolds is crucial. dntb.gov.ua

Catalytic Methods: Exploring transition-metal-catalyzed cross-coupling reactions to form the C-SF₅ bond directly would represent a major breakthrough, offering potentially milder conditions and broader functional group tolerance.

The ultimate goal is to establish robust, safe, and economically viable methods for producing 2-Chloropropylsulfurpentafluoride and other aliphatic SF₅ compounds on an industrial scale, which is essential for their use in materials science and agrochemistry. nih.govchemrxiv.org

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The reactivity of 2-Chloropropylsulfurpentafluoride is dictated by the interplay between the C-Cl bond and the powerful electron-withdrawing SF₅ group. While the individual reactivity of alkyl chlorides and SF₅-alkanes is generally understood, their combined influence in a single molecule is not well-documented. The SF₅ group is known to have a profound impact on the reactions of adjacent functional groups. researchgate.net

Future investigations should systematically explore the reactivity of 2-Chloropropylsulfurpentafluoride in a variety of transformations:

Nucleophilic Substitution: The strong inductive effect of the SF₅ group is expected to significantly influence the rate and mechanism of nucleophilic substitution at the C-Cl bond. Studies are needed to quantify this effect and explore reactions with a wide range of nucleophiles.

Elimination Reactions: The acidity of the protons on the carbons adjacent to the SF₅ group is increased, which could facilitate elimination reactions to form SF₅-substituted propenes. researchgate.net The regioselectivity and stereoselectivity of these eliminations warrant detailed investigation.

Radical Reactions: The influence of the SF₅ group on radical formation and stability at adjacent carbon centers is an area ripe for exploration.

Organometallic Chemistry: The formation of Grignard or other organometallic reagents from 2-Chloropropylsulfurpentafluoride could be challenging due to the presence of the SF₅ group but would open up a vast array of synthetic possibilities if successful.

Discovering new transformations will not only expand the fundamental understanding of SF₅ chemistry but also position 2-Chloropropylsulfurpentafluoride as a versatile building block for more complex molecules. colab.ws

Advancements in Spectroscopic Techniques for Elucidating Complex Structures

The characterization of SF₅-containing compounds presents unique challenges. While standard techniques like ¹H and ¹³C NMR are essential, ¹⁹F NMR is particularly crucial for confirming the presence and integrity of the SF₅ group. pdx.edunumberanalytics.com The SF₅ group typically displays a characteristic A₄B pattern in its ¹⁹F NMR spectrum, which can be complex to analyze, especially in molecules with additional fluorine atoms or chiral centers.

For a molecule like 2-Chloropropylsulfurpentafluoride, which is chiral, the diastereotopic nature of the methylene (B1212753) protons and the potential for complex spin-spin coupling networks can make spectral interpretation difficult. Future progress in this area will depend on the application of advanced spectroscopic methods:

Multidimensional NMR: Advanced 2D and 3D NMR techniques, such as ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HETCOR, are vital for unambiguously assigning signals and establishing through-bond and through-space correlations. numberanalytics.com

Computational Spectroscopy: The integration of high-level computational chemistry to predict NMR chemical shifts and coupling constants will be an invaluable tool for interpreting experimental spectra and confirming structural assignments.

Chiral Analysis: Developing methods to resolve and analyze enantiomers of 2-Chloropropylsulfurpentafluoride, perhaps using chiral shift reagents in NMR or chiral chromatography, is essential for studying its stereospecific synthesis and reactivity.

A deeper understanding of the spectroscopic properties of this and other aliphatic SF₅ compounds is fundamental to all other areas of research. pdx.edupdx.edu

Deeper Theoretical Understanding of SF₅-Substituent Effects on Aliphatic Systems

The SF₅ group exerts powerful electronic and steric effects that distinguish it from other substituents. researchgate.netresearchgate.net It is more electron-withdrawing and more sterically demanding than the trifluoromethyl (CF₃) group. enamine.net While these properties have been studied in aromatic systems, their influence on the conformation, reactivity, and physicochemical properties of flexible aliphatic systems like 2-Chloropropylsulfurpentafluoride is less understood.

Future theoretical studies, using methods like Density Functional Theory (DFT), should focus on:

Conformational Analysis: A thorough computational analysis of the rotational barriers and preferred conformations of 2-Chloropropylsulfurpentafluoride to understand how the bulky and electronegative SF₅ and chloro groups interact and dictate the molecule's three-dimensional shape. rsc.org

Electronic Structure: Quantifying the impact of the SF₅ group on the electron distribution, bond polarities, and frontier molecular orbitals of the aliphatic chain. This includes understanding its influence on the C-Cl bond strength and the acidity of adjacent C-H bonds.

Reaction Mechanisms: Computational modeling of potential reaction pathways (e.g., substitution, elimination) to elucidate transition state structures and activation energies, providing insights that can guide experimental work. rsc.org

A robust theoretical framework is essential for rationalizing observed reactivity and for the predictive design of new experiments and molecules. digitellinc.com

PropertySF₅ GroupCF₃ GroupReference
Electron Effect Strongly withdrawingStrongly withdrawing researchgate.net
Lipophilicity Highly lipophilicLipophilic enamine.netnih.gov
Steric Size LargerSmaller researchgate.net
Stability High thermal & chemical stabilityHigh stability ube.es

Table 1: Comparison of Physicochemical Properties of SF₅ and CF₃ Groups.

Design and Synthesis of New SF₅-Containing Aliphatic Building Blocks with Tailored Reactivity

2-Chloropropylsulfurpentafluoride itself can be viewed as a foundational building block. Its bifunctional nature—a reactive chlorine atom and a property-modifying SF₅ group—makes it a valuable starting point for creating a new generation of more complex aliphatic SF₅-containing molecules. enamine.netdntb.gov.ua

A key future direction is to use 2-Chloropropylsulfurpentafluoride as a platform to design and synthesize novel building blocks with tailored properties for specific applications in medicine, agriculture, and materials science. nih.govdigitellinc.com Research efforts should be directed towards:

Functional Group Interconversion: Transforming the chloro group into other functional groups (e.g., amines, alcohols, thiols, nitriles) to create a library of 2-SF₅-propyl derivatives.

Chain Elongation and Branching: Using the reactivity of the chloro group to build more complex carbon skeletons, incorporating other important structural motifs.

Introduction of Additional Functionality: Exploring reactions that modify the propyl chain itself, potentially leading to SF₅-substituted cyclopropanes or other strained ring systems.

Retrosynthesis Analysis

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2-Chloropropylsulfurpentafluoride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.